
Tetrakis(dimethylsilylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(dimethylsilylpropyl)silane is an organosilicon compound with the chemical formula C16H44Si5. This compound is characterized by its tetrahedral structure, where a central silicon atom is bonded to four dimethylsilylpropyl groups. It is a colorless, transparent liquid that is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylsilylpropyl)silane can be synthesized through a series of reactions involving silicon tetrachloride and dimethylsilylpropyl chloride. The general synthetic route involves the following steps:
Hydrosilylation Reaction: Silicon tetrachloride reacts with dimethylsilylpropyl chloride in the presence of a platinum catalyst to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Reactants: Silicon tetrachloride and dimethylsilylpropyl chloride.
Catalyst: Platinum-based catalysts are commonly used.
Reaction Conditions: The reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Tetrakis(dimethylsilylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The dimethylsilylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Tetrakis(dimethylsilylpropyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silicon-based polymers and resins.
Biology: The compound is used in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components.
作用機序
The mechanism of action of tetrakis(dimethylsilylpropyl)silane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can interact with various molecular targets through these bonds, leading to the formation of stable complexes. The pathways involved in its mechanism of action include:
Siloxane Bond Formation: The compound can form siloxane bonds with other silicon-containing compounds, leading to the formation of stable polymers and resins.
Silane Bond Formation: It can form silane bonds with carbon-containing compounds, leading to the formation of stable organosilicon compounds.
類似化合物との比較
Tetrakis(dimethylsilylpropyl)silane can be compared with other similar compounds, such as:
Tetrakis(trimethylsilyl)silane: This compound has a similar tetrahedral structure but with trimethylsilyl groups instead of dimethylsilylpropyl groups. It is used in similar applications but has different chemical properties due to the presence of trimethylsilyl groups.
Tetrakis(dimethylsiloxy)silane: This compound has dimethylsiloxy groups instead of dimethylsilylpropyl groups. It is used in the production of silicone-based materials and has different reactivity compared to this compound.
特性
分子式 |
C20H48Si5 |
|---|---|
分子量 |
429.0 g/mol |
InChI |
InChI=1S/C20H48Si5/c1-21(2)13-9-17-25(18-10-14-22(3)4,19-11-15-23(5)6)20-12-16-24(7)8/h9-20H2,1-8H3 |
InChIキー |
HXWUFBXCUYWRCK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)CCC[Si](CCC[Si](C)C)(CCC[Si](C)C)CCC[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



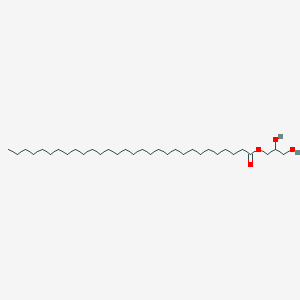
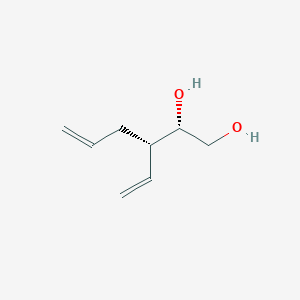
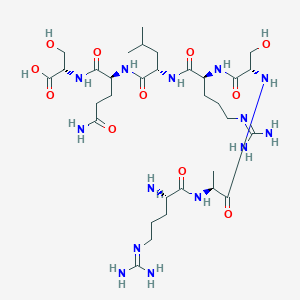
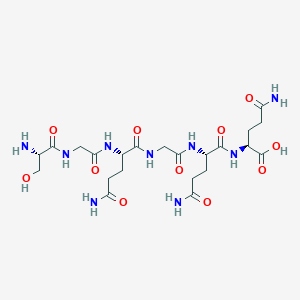
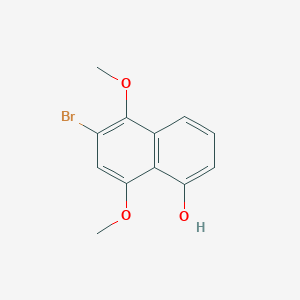
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
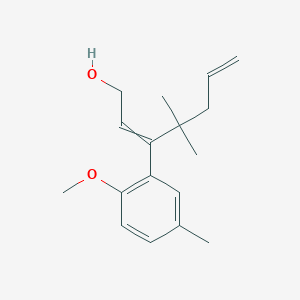
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
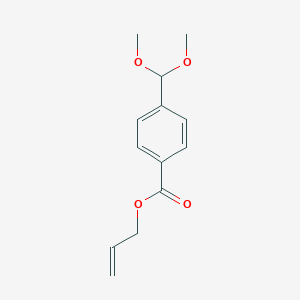
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
